

Molecular weight of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B1597154

[Get Quote](#)

An In-Depth Technical Guide to Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate

This document provides a comprehensive technical overview of **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**, a key heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this guide delves into the molecule's fundamental properties, synthesis, purification, and analytical characterization. Furthermore, it explores the scientific rationale behind these methodologies and discusses the compound's potential within the broader context of chromone chemistry and its applications.

Introduction: The Significance of the Chromone Scaffold

The 4-oxo-4H-chromene (chromone) nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic molecules with a vast array of biological activities.^[1] This bicyclic system, consisting of a benzene ring fused to a pyranone ring, is a versatile template for designing novel therapeutic agents. The inherent planarity and electronic properties of the chromone ring allow for diverse substitutions, enabling fine-tuning of its pharmacological profile.

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a functionalized derivative belonging to this important class. The presence of three key features—the ethyl ester at position 2, the carbonyl group at position 4, and the iodine atom at position 6—makes it a highly valuable

intermediate for further chemical elaboration. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, while the iodine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This strategic functionalization is pivotal for exploring structure-activity relationships (SAR) in drug discovery programs targeting enzymes, receptors, and other biological targets.

Core Physicochemical and Structural Properties

A precise understanding of a molecule's physicochemical properties is the foundation for its application in research and development. These parameters govern solubility, stability, and reactivity. The key identifiers and properties for **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate** are summarized below.

Property	Value	Source
Molecular Weight	344.10 g/mol	[2] [3] [4]
Molecular Formula	C ₁₂ H ₉ IO ₄	[2] [4] [5]
CAS Number	35204-44-5	[2] [5] [6]
IUPAC Name	ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate	[5]
Canonical SMILES	CCOC(=O)C1=CC(=O)C2=CC(I)=CC=C2O1	[5]
Exact Mass	343.95456 Da	[3]
Flash Point	195.8 °C	[6]
LogP	2.57430	[6]
Storage Conditions	2-8°C, in a tightly sealed container	[6]

Below is a two-dimensional representation of the molecule's structure, generated using the SMILES identifier.

Caption: 2D Structure of **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**.

Synthesis and Purification Protocol

The synthesis of 2-carboxy-substituted chromones is a well-established field. A robust and common strategy involves the Claisen condensation of a suitably substituted 2'-hydroxyacetophenone with diethyl oxalate, followed by an acid-catalyzed intramolecular cyclization (Baker-Venkataraman rearrangement variation). This section outlines a validated protocol.

Synthetic Workflow Overview

The synthesis is a two-step, one-pot procedure starting from the commercially available 2'-Hydroxy-5'-iodoacetophenone. The choice of this starting material is critical as it directly installs the required iodine atom at the correct position on the benzene ring.

Caption: Synthetic workflow for **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**.

Detailed Step-by-Step Synthesis Methodology

Disclaimer: This protocol is intended for qualified professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

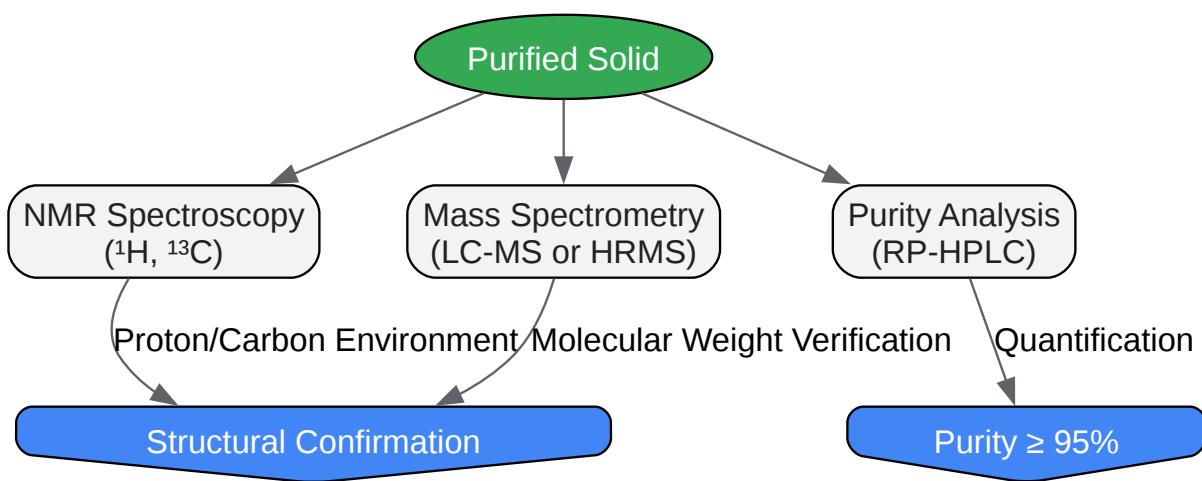
- 2'-Hydroxy-5'-iodoacetophenone
- Diethyl oxalate
- Sodium metal
- Absolute Ethanol (EtOH)
- Hydrochloric acid (HCl), concentrated
- Ethyl acetate (EtOAc)
- Hexanes

- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Protocol:

- Preparation of Sodium Ethoxide Catalyst:
 - In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an argon inlet, add 150 mL of absolute ethanol.
 - Carefully add sodium metal (1.0 eq) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation.
 - Causality: Sodium ethoxide, a strong base, is generated in situ. It is crucial for deprotonating the methyl group of the acetophenone, initiating the Claisen condensation. Using fresh, absolute ethanol is vital to prevent quenching the base with water.
- Claisen Condensation:
 - Once all the sodium has reacted and the solution has cooled, add 2'-Hydroxy-5'-iodoacetophenone (1.0 eq) to the flask.
 - Next, add diethyl oxalate (1.2 eq) dropwise over 15 minutes. A larger excess of oxalate can lead to side reactions.
 - Stir the reaction mixture at room temperature for 12-16 hours. The formation of a thick yellow precipitate indicates the formation of the sodium salt of the intermediate diketone.
- Cyclization and Workup:
 - Cool the reaction mixture in an ice bath.
 - Slowly add concentrated HCl (approx. 2.5 eq) until the solution is acidic ($\text{pH } \sim 1-2$). This step protonates the intermediate and catalyzes the intramolecular cyclization to form the chromone ring.

- Heat the mixture to reflux for 2 hours to ensure complete cyclization.
- Cool the mixture to room temperature. A solid product should precipitate.
- Filter the crude solid and wash with cold water and a small amount of cold ethanol.
- Extraction and Drying:
 - For any product remaining in the filtrate, perform a liquid-liquid extraction. Reduce the ethanol volume under vacuum, then extract the aqueous residue with ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash sequentially with water, saturated NaHCO_3 solution (to remove any acidic impurities), and brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the remaining crude product. Combine this with the filtered solid.


Purification by Column Chromatography

- Rationale: The crude product may contain unreacted starting materials or side products. Silica gel chromatography is an effective method for isolating the target compound based on polarity.
- Procedure:
 - Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
 - Pack a glass column with the slurry.
 - Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
 - Load the dried, adsorbed product onto the column.
 - Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% $\text{EtOAc}/\text{Hexanes}$ and gradually increasing to 30% $\text{EtOAc}/\text{Hexanes}$). The polarity of the eluent is increased to move more polar compounds down the column.

- Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for identity and purity confirmation.

Spectroscopic Characterization

- **¹H NMR (Proton Nuclear Magnetic Resonance):** This technique provides information about the number and chemical environment of protons. For **Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate**, the expected spectrum (in CDCl₃) would show:

- A triplet and a quartet in the upfield region (1.4-1.5 ppm and 4.4-4.5 ppm, respectively) characteristic of the ethyl ester group (–OCH₂CH₃).^[7]

- Several signals in the aromatic region (7.0-8.5 ppm). Key signals would include a singlet for the proton at position 3 and distinct doublets and doublet of doublets for the protons on the iodinated benzene ring.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis confirms the carbon skeleton of the molecule. Expected signals would include those for the ester and ketone carbonyls (~160-180 ppm), aromatic carbons, and the aliphatic carbons of the ethyl group.
- Mass Spectrometry (MS): This analysis confirms the molecular weight. High-Resolution Mass Spectrometry (HRMS) is preferred as it can confirm the elemental composition. The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be observed at m/z 344.9622, corresponding to the formula $\text{C}_{12}\text{H}_{10}\text{IO}_4^+$.

Chromatographic Purity Assessment

- High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC), is the gold standard for assessing the purity of organic compounds.
 - Methodology: The compound is dissolved in a suitable solvent (e.g., acetonitrile) and injected into the HPLC system. A C18 column is typically used, with a mobile phase gradient of water and acetonitrile. Detection is commonly performed with a UV detector set to a wavelength where the chromone core absorbs strongly (e.g., 254 nm).
 - Interpretation: A pure sample will show a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity, which should typically be $\geq 95\%$ for research applications.

Potential Applications in Research and Drug Discovery

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is not merely a chemical curiosity; it is a platform molecule for building chemical complexity and exploring biological function.

- Medicinal Chemistry Intermediate: As previously mentioned, the iodine atom is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the synthesis of large libraries of 6-substituted chromones, which can be screened for various biological activities, including as anticancer, antimicrobial, or anti-inflammatory agents.[\[1\]](#)[\[8\]](#)

- **Probe Development:** The chromone core can exhibit interesting photophysical properties. By coupling fluorescent moieties to the 6-position, this molecule could serve as a starting point for developing fluorescent probes for biological imaging.
- **Enzyme Inhibition Studies:** Chromone derivatives have been identified as inhibitors of various enzymes, such as monoamine oxidase (MAO), which is a target for treating neurodegenerative diseases.^[1] This scaffold can be used to design and synthesize novel inhibitors for screening against a wide range of enzymatic targets.

Conclusion

Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate is a strategically functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis from readily available precursors is straightforward, and its purification and characterization can be achieved through standard laboratory techniques. The true value of this molecule lies in its capacity for diversification, enabling researchers and drug development professionals to generate novel chemical entities for the discovery of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate | C12H9IO4 | CID 2775235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 35204-44-5 | Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate - AiFChem [aifchem.com]
- 5. ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE | CAS 35204-44-5 [matrix-fine-chemicals.com]

- 6. CAS#:35204-44-5 | ETHYL 6-IODO-4-OXO-4H-CHROMENE-2-CARBOXYLATE | Chemsoc [chemsoc.com]
- 7. rsc.org [rsc.org]
- 8. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight of Ethyl 6-iodo-4-oxo-4H-chromene-2-carboxylate.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597154#molecular-weight-of-ethyl-6-iodo-4-oxo-4h-chromene-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com